1,4-Dibutoxy-2-chloro-5-nitrobenzene

Description

Significance of Highly Functionalized Aromatic Systems in Chemical Research

Highly functionalized aromatic systems are fundamental building blocks in numerous areas of chemical science. nih.gov Their rigid structures and diverse electronic characteristics make them essential components in medicinal chemistry, materials science, and analytical chemistry. iarc.fr Aromatic-aromatic interactions are key features in molecular phenomena such as protein folding and drug design. google.com The ability to introduce multiple, distinct functional groups onto an aromatic core allows chemists to fine-tune a molecule's properties, leading to the development of pharmaceuticals, dyes, polymers, and organic electronic devices. nih.goviarc.fr The challenge in synthesizing these complex molecules lies in controlling the substitution patterns, which has led to the development of numerous sophisticated methodologies in organic synthesis. nih.gov

Contextualizing 1,4-Dibutoxy-2-chloro-5-nitrobenzene within Substituted Benzene (B151609) Chemistry

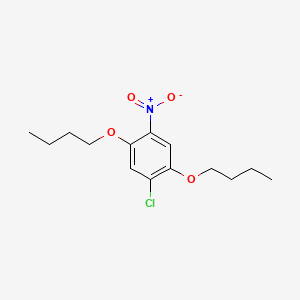

This compound is a member of the polysubstituted nitroaromatic family. Its structure contains a benzene ring with four substituents: two butoxy groups (-O(CH₂)₃CH₃), a chloro group (-Cl), and a nitro group (-NO₂). The arrangement of these groups is specific: the butoxy groups are para to each other (positions 1 and 4), and the chloro and nitro groups are ortho and meta, respectively, to the first butoxy group.

The electronic nature of these substituents is varied. The butoxy groups are electron-donating via resonance, while the chloro group is weakly electron-withdrawing and the nitro group is strongly electron-withdrawing via both induction and resonance. This combination of functional groups creates a unique electronic environment on the benzene ring, influencing its reactivity. Specifically, the powerful electron-withdrawing nitro group significantly impacts the reactivity of the adjacent chloro-substituent.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibutoxy-2-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-3-5-7-19-13-10-12(16(17)18)14(9-11(13)15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTZBYNTVYQUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058985 | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-30-5 | |

| Record name | 1,4-Dibutoxy-2-chloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibutoxy-2-chloro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibutoxy-2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxy-2-chloro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBUTOXY-2-CHLORO-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2TZ7MQW5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dibutoxy 2 Chloro 5 Nitrobenzene

Reactivity of Aromatic Nitro Compounds

Aromatic nitro compounds are a significant class of organic molecules characterized by the presence of a nitro (-NO2) group attached to an aromatic ring. Their chemistry is diverse, encompassing reduction reactions, as well as participation in both nucleophilic and electrophilic aromatic substitutions. chemistrytalk.org

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. organicchemistrytutor.com This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect.

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring into itself, creating resonance structures where a positive charge resides on the ring, particularly at the ortho and para positions relative to the nitro group. youtube.comassets-servd.host

This combined electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack, making it significantly less reactive than benzene (B151609). quizlet.comlibretexts.org Conversely, this reduction in electron density makes the ring more susceptible to attack by nucleophiles. organicchemistrytutor.com

Table 1: Influence of Nitro Group on Aromatic Reactivity

| Effect | Description | Consequence for Reactivity |

| Inductive Withdrawal | Pulls electron density from the ring via sigma bonds due to high electronegativity of N and O atoms. youtube.com | Deactivates the ring towards electrophiles. |

| Resonance Withdrawal | Delocalizes pi-electrons from the ring onto the nitro group, creating positive charge on the ring. youtube.comassets-servd.host | Strongly deactivates ortho and para positions for electrophilic attack; activates the ring for nucleophilic attack. |

Influences of Alkoxy and Halo Substituents on Ring Activation/Deactivation

In addition to the nitro group, the reactivity of 1,4-Dibutoxy-2-chloro-5-nitrobenzene is shaped by its butoxy and chloro substituents.

Alkoxy Groups (-OBu): The two butoxy groups are classified as strongly activating groups. assets-servd.host While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its primary influence comes from a strong electron-donating resonance effect. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring, especially at the ortho and para positions. organicchemistrytutor.comassets-servd.host This donation of electrons strongly activates the ring towards electrophilic aromatic substitution.

Halo Substituent (-Cl): The chloro group exhibits a dual nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.org However, like the alkoxy groups, the chlorine atom possesses lone pairs of electrons that can be donated to the ring through resonance. This resonance donation, while weaker than that of oxygen, directs incoming electrophiles to the ortho and para positions. doubtnut.com Therefore, halogens are considered deactivating, yet ortho, para-directing groups. libretexts.orgdoubtnut.com

Table 2: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic) | Directing Influence (Electrophilic) |

| -NO₂ | Strongly Withdrawing youtube.com | Strongly Withdrawing youtube.com | Strongly Deactivating quizlet.com | Meta masterorganicchemistry.com |

| -O-Alkyl (Butoxy) | Withdrawing | Strongly Donating assets-servd.host | Strongly Activating assets-servd.host | Ortho, Para masterorganicchemistry.com |

| -Cl | Strongly Withdrawing libretexts.org | Weakly Donating doubtnut.com | Deactivating libretexts.org | Ortho, Para libretexts.orgdoubtnut.com |

Reaction Pathways and Transformation Mechanisms

The combination of activating and deactivating groups on the this compound scaffold dictates the feasible reaction pathways.

Electrophilic Aromatic Substitution Reactions on the Dichloro-Dibutoxy Nitrobenzene (B124822) Scaffold

For an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed to one of the two available positions on the ring (C3 or C6). The final substitution pattern is determined by the cumulative directing effects of the existing substituents.

The two butoxy groups are strong activators and ortho, para-directors. The chloro group is a deactivator but also an ortho, para-director. The nitro group is a strong deactivator and a meta-director. In cases of multiple substituents, the most powerfully activating group typically governs the position of substitution. youtube.com

The butoxy group at C1 directs ortho to C2 (occupied) and C6, and para to C4 (occupied).

The butoxy group at C4 directs ortho to C3 and C5 (occupied), and para to C1 (occupied).

The chloro group at C2 directs ortho to C1 (occupied) and C3, and para to C5 (occupied).

The nitro group at C5 directs meta to C1 (occupied) and C3.

Considering these effects, position C3 is strongly favored. It is ortho to the activating butoxy group at C4, ortho to the chloro group at C2, and meta to the deactivating nitro group at C5. Position C6 is ortho to the activating butoxy group at C1, but it is also ortho to the deactivating chloro group and adjacent to the bulky butoxy group, which may introduce steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C3 position.

Nucleophilic Aromatic Substitution Reactions of the Chloro Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halide). libretexts.org In this compound, the strongly electron-withdrawing nitro group is located at the C5 position, which is para to the chloro substituent at C2. This arrangement strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine atom. The electron-withdrawing nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. doubtnut.com

A study on the analogous compound, 2,5-dimethoxy-4-chloronitrobenzene, demonstrated this reactivity. When reacted with sodium sulfide (B99878), nucleophilic substitution of the chlorine atom occurred to form a diphenyl sulfide product, rather than the reduction of the nitro group. This highlights the high propensity of this substitution pattern to undergo SNAr reactions.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other groups, most commonly an amino (-NH2) group through reduction. libretexts.org This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

Several reagents can achieve this reduction. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum. masterorganicchemistry.com However, a potential side reaction with this method is dehalogenation (removal of the chlorine atom). Using Raney nickel as the catalyst can sometimes mitigate this issue. commonorganicchemistry.com A patented process highlights that catalytic reduction of halo-nitroaromatic compounds can lead to extensive dehalogenation, but this can be suppressed by using a platinum catalyst in the presence of a heterocyclic nitrogen base like morpholine. google.com

Metals in Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comscispace.com

Chemoselective Reagents: For substrates with multiple reducible functional groups, chemoselective methods are crucial. Reagents such as tin(II) chloride (SnCl₂) or an iron/calcium chloride system can reduce nitro groups while leaving other functionalities like halogens and esters intact. commonorganicchemistry.comorganic-chemistry.org Sodium sulfide (Na₂S) can also be used, though as noted earlier, it may favor nucleophilic substitution depending on the substrate. commonorganicchemistry.com

Given the structure of this compound, a chemoselective method such as using SnCl₂ or Fe in acid would be preferable to reduce the nitro group without causing competing nucleophilic substitution of the chlorine or dehalogenation. commonorganicchemistry.comorganic-chemistry.org

Reduction Reactions of Nitroaromatics

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to various other functional groups, most notably amines. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

The selective reduction of the nitro group in polysubstituted aromatic compounds is a significant challenge in synthetic organic chemistry. kchem.orgorganic-chemistry.orgnih.gov The presence of other reducible or sensitive functional groups, such as the chloro group and ether linkages in this compound, necessitates carefully chosen reaction conditions to achieve high chemoselectivity.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. masterorganicchemistry.comyoutube.com Common catalysts include palladium, platinum, and nickel supported on materials like carbon or zirconia. nih.govrsc.org For halogenated nitroaromatics, a key challenge is to prevent hydrodehalogenation, the cleavage of the carbon-halogen bond.

In a study on the selective hydrogenation of p-chloronitrobenzene, a hybrid nano-structured catalyst, Pt/ZrO2/MCM-22 (Pt/ZM), exhibited superior performance with a high turnover frequency (TOF) of 8525 h⁻¹, surpassing many other noble metal catalysts. nih.govrsc.org The high selectivity for the amino product over dehalogenation was attributed to the preferential adsorption of the nitro group onto the electron-deficient platinum sites, which are generated through electron transfer from platinum to zirconia. nih.gov This principle can be extended to this compound, where the catalyst's interaction with the nitro group would be favored, leading to the formation of 4-butoxy-2-chloro-5-nitroaniline.

Chemical Reduction:

A variety of chemical reducing agents can also be employed for the reduction of nitroaromatics. These include metals like iron, tin, or zinc in acidic media, as well as reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. masterorganicchemistry.comjsynthchem.com A study on the selective reduction of nitro compounds using a Co2(CO)8-H2O system demonstrated the effective reduction of p-chloronitrobenzene to the corresponding aniline (B41778) without affecting the chloro group. kchem.org This suggests that similar selectivity could be achieved for this compound.

A study on the reaction of 2,5-dimethoxy-4-chloronitrobenzene, a close analog of the title compound, with sodium sulfide did not result in the reduction of the nitro group. Instead, a nucleophilic substitution of the chlorine atom was observed. researchgate.netepa.gov This highlights the importance of the choice of reducing agent and reaction conditions in determining the reaction outcome.

Illustrative Data on Reduction of Substituted Nitroaromatics:

| Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| p-Chloronitrobenzene | Pt/ZrO2/MCM-22, H2 | p-Chloroaniline | >99 | nih.govrsc.org |

| p-Chloronitrobenzene | Co2(CO)8, H2O | p-Chloroaniline | - | kchem.org |

| 2,5-Dimethoxy-4-chloronitrobenzene | Na2S | 4,4'-Dinitro-2,2',5,5'-tetramethoxydiphenyl sulfide | - | researchgate.netepa.gov |

Note: The data presented is for analogous compounds and serves to illustrate the general principles of nitroaromatic reduction.

Photochemical Reactions of Nitroaromatic Systems

Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon absorption of UV light. nih.govacs.orgdatapdf.com The primary photochemical process for nitrobenzene involves n → π* excitation, leading to the formation of a triplet state which can then undergo further reactions. datapdf.comdatapdf.com

The photochemistry of nitrobenzene in hydrogen-donating solvents like isopropyl alcohol has been shown to proceed via hydrogen abstraction by the excited triplet state. datapdf.comdatapdf.com This leads to the formation of phenylhydroxylamine, which can then undergo further reactions such as oxidation to nitrosobenzene (B162901) and coupling to form azoxybenzene. The quantum yield for the disappearance of nitrobenzene in degassed isopropyl alcohol was determined to be 1.14 x 10⁻². datapdf.comdatapdf.com

In the presence of halocarbons like tetrachloromethane, photosubstitution of the nitro group can occur. akjournals.com The quantum yield for the disappearance of nitrobenzene in tetrachloromethane is comparable to that in isopropanol. akjournals.com

For this compound, irradiation with UV light could potentially lead to several pathways, including:

Intramolecular hydrogen abstraction: The excited nitro group could abstract a hydrogen atom from one of the butoxy chains, leading to the formation of a biradical intermediate and subsequent cyclization or rearrangement products.

Photoreduction: In the presence of a hydrogen-donating solvent, the nitro group could be reduced.

Photosubstitution: The nitro group or the chlorine atom could be substituted by other species present in the reaction medium.

Degradation: Complex degradation pathways can occur, as seen in the degradation of chlorinated nitroaromatic compounds by various methods. researchgate.netnih.gov

Quantum Yields for Photochemical Reactions of Nitroaromatics:

| Compound | Solvent | Quantum Yield (Φ) | Reaction Type | Reference |

| Nitrobenzene | Isopropyl alcohol (degassed) | 1.14 x 10⁻² | Disappearance | datapdf.comdatapdf.com |

| Nitrobenzene | Tetrachloromethane | (1.13 ± 0.09) x 10⁻² | Disappearance | akjournals.com |

| Nitrobenzene | Isopropyl alcohol (air-saturated) | 0.87 x 10⁻² | Disappearance | datapdf.comdatapdf.com |

Note: The data presented is for the parent nitrobenzene and serves as a reference for the potential photochemical reactivity of its derivatives.

Reactivity and Stability of the Butoxy Ether Linkages

The two butoxy ether linkages in this compound are generally stable under many reaction conditions. However, under strongly acidic conditions, ether linkages can undergo cleavage. mdpi.comnih.govscholasticahq.com The stability of the butoxy groups is also a consideration during the reduction of the nitro group, as some reducing conditions might also affect the ether bonds.

The acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (if present) or another nucleophile. The mechanism can be either SN1 or SN2, depending on the structure of the alkyl groups. In the case of butoxy groups, which are primary, an SN2 mechanism is more likely.

A kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates showed that electron-withdrawing substituents on the aromatic ring increase the rate of hydrolysis, while electron-releasing substituents decrease the rate. mdpi.comnih.gov In this compound, the presence of the electron-withdrawing nitro and chloro groups would be expected to influence the reactivity of the ether linkages, although a direct prediction of the rate is complex due to the interplay of electronic and steric factors.

The butoxy groups are generally stable under the conditions used for the catalytic hydrogenation of the nitro group. However, very harsh conditions or the use of certain Lewis acidic reagents could potentially lead to ether cleavage.

Structure-Reactivity Relationships in Substituted Benzene Ethers

The reactivity of this compound is a classic example of the influence of multiple substituents on an aromatic ring. The directing effects and the activation or deactivation of the ring towards electrophilic or nucleophilic attack are governed by the electronic properties of the substituents. studymind.co.ukvedantu.comfiveable.melibretexts.orgmsu.edu

The substituents on the benzene ring of the title compound are:

-NO2 (Nitro group): A strong electron-withdrawing group (both by induction and resonance) and a meta-director in electrophilic aromatic substitution. It deactivates the ring towards electrophilic attack. libretexts.orgmsu.edu

-Cl (Chloro group): An electron-withdrawing group by induction but can donate electrons by resonance. It is an ortho-, para-director but deactivates the ring towards electrophilic substitution. libretexts.orgmsu.edu

-O-Bu (Butoxy group): A strong electron-donating group by resonance and an ortho-, para-director. It activates the ring towards electrophilic substitution. libretexts.orgmsu.edu

The Hammett equation provides a quantitative way to correlate the reactivity of substituted benzene derivatives with the electronic properties of the substituents. researchgate.netresearchgate.netsemanticscholar.orgviu.caacs.org The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. A positive ρ (reaction constant) value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups.

For the reduction of para-substituted nitroarenes, a Hammett plot of log(k/k₀) versus σ showed a linear relationship with a negative slope, indicating that the reaction is facilitated by electron-donating groups. researchgate.net

Hammett Substituent Constants (σp) for Relevant Groups:

| Substituent | σp |

| -NO2 | 0.78 |

| -Cl | 0.23 |

| -OCH3 | -0.27 |

| -CH3 | -0.17 |

Note: The value for -OCH3 (methoxy) is used as an approximation for the butoxy group.

The acidity of phenols is also strongly influenced by substituents on the aromatic ring. youtube.comyoutube.comyoutube.com Electron-withdrawing groups increase the acidity of phenols by stabilizing the phenoxide ion, while electron-donating groups decrease acidity. This principle can be extended to understand the electronic environment of the benzene ring in this compound.

Advanced Spectroscopic Elucidation of 1,4 Dibutoxy 2 Chloro 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 1,4-Dibutoxy-2-chloro-5-nitrobenzene can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two butoxy groups. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two isolated protons. The proton at the C-3 position is anticipated to appear at a downfield chemical shift due to the deshielding effects of the adjacent chloro and butoxy groups. Conversely, the proton at the C-6 position, situated between a butoxy and a nitro group, would also be significantly downfield.

The butoxy chains would present a more complex set of signals. The four methylene (B1212753) groups (-OCH₂CH₂CH₂CH₃) in each chain are chemically distinct, leading to four separate signals. The methylene group directly attached to the oxygen atom (-OCH₂-) would be the most deshielded, followed by the subsequent methylene groups, with the terminal methyl group (-CH₃) appearing at the most upfield position. The multiplicity of these signals would follow predictable n+1 splitting rules, appearing as triplets and multiplets.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The six carbons of the benzene ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating butoxy groups and the electron-withdrawing chloro and nitro groups. The carbons bearing the butoxy groups (C-1 and C-4) would be shifted downfield, as would the carbon attached to the nitro group (C-5). The carbon bearing the chlorine atom (C-2) would also exhibit a characteristic downfield shift. The eight carbons of the two butoxy chains would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-3 | 7.20 - 7.40 | s | 1H |

| Aromatic H-6 | 7.80 - 8.00 | s | 1H |

| -OCH₂- (x2) | 4.00 - 4.20 | t | 4H |

| -OCH₂CH ₂- (x2) | 1.75 - 1.95 | m | 4H |

| -CH₂CH ₂CH₃ (x2) | 1.45 - 1.65 | m | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-2 | 115 - 120 |

| C-3 | 118 - 123 |

| C-4 | 145 - 150 |

| C-5 | 140 - 145 |

| C-6 | 110 - 115 |

| -OCH₂- (x2) | 68 - 72 |

| -OCH₂C H₂- (x2) | 30 - 34 |

| -CH₂C H₂CH₃ (x2) | 18 - 22 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro group and the ether linkages. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear as two strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching vibrations of the dibutoxy groups will produce strong signals in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Other significant peaks would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic butoxy chains (2850-3000 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule. The symmetric stretch of the nitro group and the aromatic ring breathing modes are often strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | IR | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | IR | Strong |

| Symmetric C-O-C Stretch | 1000 - 1050 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions due to the substituted nitrobenzene (B124822) chromophore. Nitroaromatic compounds typically exhibit two main absorption bands. The first, a high-intensity band at shorter wavelengths (around 200-250 nm), is attributed to a π → π* transition of the benzene ring. The second, a lower intensity band at longer wavelengths (often extending into the visible region, >290 nm), is due to an n → π* transition involving the non-bonding electrons of the nitro group. researchgate.net The presence of the electron-donating butoxy groups is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted nitrobenzene.

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | 220 - 250 | Ethanol/Methanol |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

The high-resolution mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Electron ionization (EI) would lead to characteristic fragmentation of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). For this compound, fragmentation of the butoxy side chains is also expected, likely through cleavage of the C-O bond or the loss of butene via a McLafferty-type rearrangement.

Table 5: Predicted Mass Spectrometry Data for this compound (C₁₄H₂₀ClNO₄)

| Ion/Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 301.1081 | Molecular Ion |

| [M+H]⁺ | 302.1154 | Protonated Molecular Ion |

| [M+Na]⁺ | 324.0973 | Sodiated Adduct |

| [M-NO₂]⁺ | 255.1334 | Loss of nitro group |

| [M-C₄H₈]⁺ | 245.0609 | Loss of butene |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Table 6: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~15-20 |

| c (Å) | ~8-12 |

| β (°) | ~90-100 |

| V (ų) | ~2000-2500 |

Computational and Theoretical Chemistry Studies on 1,4 Dibutoxy 2 Chloro 5 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1,4-Dibutoxy-2-chloro-5-nitrobenzene. These computational methods allow for a detailed exploration of the molecule's electronic architecture, providing a basis for understanding its stability and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

The exploration of the potential energy surface reveals the energy landscapes, identifying the global minimum energy conformation and any local minima corresponding to other stable or metastable conformers. For a molecule with flexible dibutoxy chains, multiple conformers would exist, and DFT calculations can quantify the energy differences between them. The rotational barrier of the nitro group can also be calculated, providing insight into its steric hindrance with the adjacent chloro and butoxy groups. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C1-C2-C3 | 121.5 |

| C-N | 1.478 | C4-C5-C6 | 119.8 |

| C-O (butoxy) | 1.365 | O-N-O | 124.7 |

| N-O | 1.225 | C-O-C (butoxy) | 117.9 |

Note: This data is hypothetical and serves as an illustrative example of the output from a DFT calculation.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. Analysis of the HOMO and LUMO distribution in this compound would likely show that the HOMO is localized primarily on the electron-rich dibutoxy-substituted benzene (B151609) ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For nitroaromatic compounds, this gap influences their ability to act as electron acceptors. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -3.12 |

| Energy Gap (ΔE) | 3.73 |

Note: This data is hypothetical and based on typical values for similar nitroaromatic compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the butoxy groups and the chlorine atom into the antibonding orbitals of the benzene ring.

Theoretical Prediction of Chemical Reactivity

Computational methods are also invaluable for predicting the chemical reactivity of this compound, identifying the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the EPS would be expected to show a highly negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. researchgate.net Conversely, regions of positive potential might be found around the hydrogen atoms of the benzene ring and the butoxy chains.

Fukui Functions and Local Softness for Reaction Site Prediction

Fukui functions and local softness are reactivity descriptors derived from DFT that provide a more quantitative prediction of reaction sites. The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.com There are three types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

The site with the highest value of the appropriate Fukui function is predicted to be the most reactive for that type of attack. For nitroaromatic systems, it has been observed that negative Fukui function values can sometimes occur, particularly on the carbon atom attached to the nitro group (the ipso-carbon), which is a subject of ongoing research. mdpi.com

Local softness (s(r)) is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular site indicates greater reactivity. By calculating these indices for each atom in this compound, a detailed reactivity map can be constructed, pinpointing the atoms most likely to participate in chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For nitroaromatic compounds, theoretical studies, often employing Density Functional Theory (DFT), can map out reaction pathways, identify transition states, and determine the energetics of different routes.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining research on analogous systems. For instance, computational studies on conjugated nitroalkenes have utilized DFT calculations to explore competing reaction pathways, such as [2+1] and [4+1] cycloadditions with dichlorocarbene. researchgate.net These studies reveal that the mechanisms can be highly dependent on the substitution pattern of the nitro-compound. researchgate.net It was found that [2+1] cycloadditions tend to proceed through a non-polar, biradicaloid transition state, whereas [4+1] cycloadditions favor a polar, zwitterionic transition state. researchgate.net

In the context of this compound, computational modeling could be employed to investigate various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. A typical computational workflow to elucidate a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier of the reaction.

Frequency Calculations: To confirm that the optimized structures are true minima or transition states and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products.

For example, in a hypothetical nucleophilic substitution reaction on this compound, computational modeling could determine whether the nucleophile is more likely to attack the carbon bearing the chlorine atom or another position on the benzene ring. The calculated activation energies for different pathways would reveal the most favorable reaction mechanism.

Furthermore, molecular dynamics simulations can provide insights into the role of the solvent and the dynamic behavior of the molecule during a reaction. nih.govresearchgate.net These simulations can reveal how the flexible dibutoxy chains might influence the accessibility of the reactive sites on the aromatic ring. nih.govresearchgate.net

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSTR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSTR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. researchgate.net These models are powerful predictive tools in medicinal chemistry, toxicology, and materials science. dergipark.org.tr For a compound like this compound, QSAR/QSTR models could be used to predict its toxicity, environmental fate, or reactivity in various chemical processes.

The development of a QSAR/QSTR model typically involves the following steps:

Data Set Collection: A set of compounds with known activities or reactivities is compiled. For nitrobenzene (B124822) derivatives, this could be toxicity data against organisms like Tetrahymena pyriformis. isca.me

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: e.g., molecular weight. isca.me

Topological: Describing the connectivity of atoms.

Electronic: e.g., HOMO/LUMO energies, dipole moment, electron affinity, ionization potential. dergipark.org.trisca.me

Physicochemical: e.g., LogP (a measure of hydrophobicity). isca.me

Quantum Chemical: e.g., total energy, hyperpolarizability. dergipark.org.trisca.me

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity/reactivity. researchgate.netisca.me

Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation. researchgate.net

Studies on nitrobenzene derivatives have successfully developed QSTR models to predict their toxicity. isca.me For instance, a model developed using molecular weight, molar refractivity, electron affinity, and total energy showed high predictive power for the toxicity of nitrobenzene derivatives against Tetrahymena pyriformis. isca.me Another study on nitrobenzenes used a set of five descriptors, including G2, HOMT, G(Cl···Cl), Mor03v, and MAXDP, to build a highly statistically significant QSAR model for toxicity prediction. researchgate.net

The table below illustrates the types of quantum chemical descriptors that would be calculated for this compound to be used in a QSAR/QSTR model, based on studies of other nitrobenzene derivatives.

| Descriptor Category | Specific Descriptor | Relevance to Activity/Reactivity |

| Electronic Properties | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons; important for electrophilic reactions. | |

| Electron Affinity | A measure of the energy change when an electron is added; relates to electrophilicity. isca.me | |

| Ionization Potential | The energy required to remove an electron; relates to nucleophilicity. isca.me | |

| Dipole Moment | Indicates the polarity of the molecule, which can influence interactions with polar molecules and solvents. dergipark.org.tr | |

| Global Reactivity | Total Energy | The total electronic energy of the molecule; can be correlated with stability. isca.me |

| Physical Properties | Molecular Weight | A basic descriptor that can correlate with transport properties. isca.me |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. isca.me | |

| LogP | A measure of hydrophobicity, which is crucial for membrane permeability and bioavailability. isca.me | |

| Non-linear Optical Properties | Hyperpolarizability | Relates to the response of the molecule to an external electric field; can be a sensitive descriptor of electronic structure. dergipark.org.tr |

By calculating these and other descriptors for this compound, its properties could be predicted using established QSAR/QSTR models for nitroaromatic compounds. This predictive capability is invaluable for prioritizing compounds for synthesis and testing, and for assessing potential hazards without the need for extensive experimental work.

Derivatization and Functionalization Strategies for Research Applications

Chemical Modification of the Nitro Group

The nitro group is a key functional handle on the 1,4-Dibutoxy-2-chloro-5-nitrobenzene scaffold, primarily because of its facile reduction to an amino group. This transformation is fundamental, as the resulting aniline (B41778) derivative is a precursor for numerous subsequent reactions, such as diazotization and amide bond formation.

Detailed Research Findings: The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. wikipedia.org The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and ether functionalities.

Catalytic Hydrogenation: This is a common and efficient method. Using palladium on carbon (Pd/C) is highly effective for reducing nitro groups. commonorganicchemistry.com However, a significant drawback is its potential to cause dehalogenation, cleaving the C-Cl bond. To circumvent this, Raney Nickel is often a superior catalyst as it tends to reduce the nitro group without affecting aromatic halides. commonorganicchemistry.com

Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are classic and reliable methods for nitro group reduction. commonorganicchemistry.com These methods are generally mild and show high tolerance for other functional groups, including halogens and ethers, making them highly suitable for this specific substrate.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide can be used for the selective reduction of nitro groups, particularly in polynitrated compounds. commonorganicchemistry.com This method, known as the Zinin reduction, is performed under basic conditions and can be advantageous when acidic conditions need to be avoided. stackexchange.com

Beyond reduction to amines, other modifications are possible, though less common. Partial reduction can yield N-arylhydroxylamines, while reaction with metal hydrides can lead to azo compounds. wikipedia.org

| Reagent/System | Product | Key Advantages & Considerations | Citation |

|---|---|---|---|

| H₂, Raney Nickel | 2-Chloro-4,5-dibutoxyaniline | Good for preserving the chloro substituent. | commonorganicchemistry.com |

| Fe / HCl or AcOH | 2-Chloro-4,5-dibutoxyaniline | Mild, cost-effective, and tolerates halides. | commonorganicchemistry.com |

| SnCl₂ / HCl | 2-Chloro-4,5-dibutoxyaniline | Mild conditions, good functional group tolerance. | commonorganicchemistry.com |

| Zn / AcOH | 2-Chloro-4,5-dibutoxyaniline | Mild conditions suitable for sensitive substrates. | commonorganicchemistry.com |

| Na₂S (Zinin Reduction) | 2-Chloro-4,5-dibutoxyaniline | Useful for selective reductions and avoiding acidic conditions. | commonorganicchemistry.comstackexchange.com |

| H₂, Pd/C | 2-Chloro-4,5-dibutoxyaniline | Highly efficient but carries a risk of dehalogenation. | commonorganicchemistry.com |

Transformation of the Chlorine Substituent for Further Coupling

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the strong electron-withdrawing effect of the nitro group located para to the chlorine, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. askiitians.comlibretexts.orgdoubtnut.com This makes the displacement of the chloride ion by various nucleophiles an effective strategy for introducing new functional groups.

Detailed Research Findings: The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (chloride). libretexts.org The rate of this reaction is significantly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgvedantu.com

Common nucleophiles that can displace the activated chlorine atom include:

Amines: Reaction with primary or secondary amines (R-NH₂ or R₂NH) yields N-substituted aniline derivatives. This is a fundamental step in the synthesis of many biologically active compounds and dyes.

Alkoxides and Phenoxides: Using sodium or potassium alkoxides (R-O⁻) or phenoxides (Ar-O⁻) leads to the formation of diaryl or alkyl aryl ethers.

Thiols: Thiolates (R-S⁻) can be used to introduce sulfur-containing moieties, forming thioethers.

The resulting products from these SₙAr reactions can serve as intermediates for further cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, expanding the synthetic utility of the original scaffold. nih.gov

| Nucleophile | General Formula | Resulting Functional Group | Citation |

|---|---|---|---|

| Ammonia | NH₃ | Amino (-NH₂) | libretexts.org |

| Primary/Secondary Amines | RNH₂ / R₂NH | Substituted Amino (-NHR / -NR₂) | libretexts.org |

| Hydroxide (B78521) | OH⁻ | Hydroxyl (-OH) | libretexts.org |

| Alkoxides | RO⁻ | Ether (-OR) | libretexts.org |

| Thiolates | RS⁻ | Thioether (-SR) |

Derivatization of Alkoxy Groups for Analytical or Synthetic Purposes

The two butoxy groups are generally stable, but their cleavage can be achieved under specific, typically harsh, conditions to yield phenolic hydroxyl groups. This transformation can be useful for subsequent derivatization or for modulating the compound's properties.

Detailed Research Findings: The cleavage of aryl ethers is most commonly accomplished using strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. youtube.com For a primary ether like a butoxy group, this occurs through an Sₙ2 mechanism. openstax.org

Alternative methods for ether cleavage exist:

Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, often used when acid-sensitive groups are present elsewhere in the molecule.

Oxidative Cleavage: Certain enzymatic systems, such as peroxygenases, can cleave alkyl aryl ethers to produce phenols and aldehydes. nih.gov For instance, the oxidation of 1,4-dimethoxybenzene (B90301) has been shown to yield 4-methoxyphenol. nih.gov

Once the ether is cleaved to a phenol, the resulting hydroxyl group can be derivatized for analytical purposes. For example, in gas chromatography-mass spectrometry (GC-MS) analysis, polar hydroxyl groups are often converted into more volatile trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve chromatographic behavior. nih.gov

| Reagent/Method | Purpose | Reaction/Product | Citation |

|---|---|---|---|

| HBr or HI | Synthetic Cleavage | Cleaves butoxy group to a hydroxyl group and butyl bromide/iodide. | openstax.org |

| BBr₃ | Synthetic Cleavage | Effective cleavage of aryl ethers to form hydroxyl groups. | |

| Pyridine Hydrochloride | Synthetic Cleavage | Cleaves methyl and ethyl aryl ethers at high temperatures. | mdma.ch |

| BSTFA or MSTFA | Analytical Derivatization | Converts hydroxyl groups (post-cleavage) to volatile TMS ethers for GC-MS. | nih.gov |

Regioselective Functionalization of the Aromatic Ring

Introducing new substituents onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing groups. The outcome of electrophilic aromatic substitution is governed by the combined electronic and steric influences of the butoxy, chloro, and nitro substituents.

Detailed Research Findings: The directing effects of the substituents are as follows:

Butoxy Groups (-OBu): These are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. msu.edu

Nitro Group (-NO₂): This is a strong deactivating group and is meta-directing due to its powerful electron-withdrawing nature. msu.educhemguide.co.uk

Chloro Group (-Cl): This is a deactivating group due to its inductive effect but is ortho, para-directing because of resonance. msu.edu

In an electrophilic substitution reaction, the powerful activating nature of the two alkoxy groups will dominate the regioselectivity. The available positions for substitution are C3 and C6.

Position C6: This position is ortho to the C1-butoxy group and para to the C4-butoxy group. It is strongly activated by both ether groups.

Position C3: This position is ortho to the C4-butoxy group and meta to the C1-butoxy group. It is also activated, but likely less so than C6.

Therefore, electrophilic attack is most likely to occur at the C6 position, which benefits from the synergistic activating effects of both butoxy groups. DFT studies on the nitration of similar 1,4-dialkoxybenzene derivatives have shown that regioselectivity can be complex and influenced by factors such as the solvent and the specific reaction mechanism. nih.gov

| Substituent | Type | Directing Effect | Citation |

|---|---|---|---|

| -O-Butyl (Alkoxy) | Activating | Ortho, Para | msu.edu |

| -NO₂ (Nitro) | Deactivating | Meta | msu.educhemguide.co.uk |

| -Cl (Chloro) | Deactivating | Ortho, Para | msu.edu |

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Molecule Synthesis

The strategic placement of electron-withdrawing (nitro and chloro) and electron-donating (butoxy) groups on the benzene (B151609) ring makes 1,4-Dibutoxy-2-chloro-5-nitrobenzene a potentially valuable intermediate in multi-step organic synthesis. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are crucial for the construction of a wide array of complex organic molecules. researchgate.netresearchgate.net

The chemical reactivity of this compound allows for its conversion into a variety of advanced organic building blocks. The functional groups present on the aromatic ring can be selectively modified to introduce new functionalities, thereby creating more complex and valuable molecules for further synthetic applications.

The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The resulting aniline (B41778) derivative is a key precursor for many other compounds. researchgate.net The chlorine atom can be substituted via nucleophilic aromatic substitution, a reaction that is facilitated by the presence of the electron-withdrawing nitro group. wikipedia.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the aromatic ring.

The butoxy groups, while generally less reactive, can potentially be cleaved to yield hydroxyl groups, which opens up another avenue for functionalization. These transformations can be strategically employed to synthesize a diverse library of substituted benzene derivatives, which can serve as building blocks in medicinal chemistry and materials science.

Table 1: Potential Transformations of this compound into Advanced Building Blocks

| Functional Group | Reagent/Condition | Product Functional Group | Potential Building Block |

| Nitro (-NO2) | Fe/HCl or H2/Pd-C | Amino (-NH2) | 4-Butoxy-5-chloro-2-nitroaniline |

| Chloro (-Cl) | R-NH2 (Nucleophilic Aromatic Substitution) | Amino (-NHR) | N-Alkyl-4-butoxy-2-nitro-5-(alkoxy)aniline |

| Chloro (-Cl) | R-OH/NaH (Nucleophilic Aromatic Substitution) | Alkoxy (-OR) | 1,4-Dibutoxy-2-alkoxy-5-nitrobenzene |

| Nitro (-NO2) & Chloro (-Cl) | Reduction followed by diazotization and substitution | Various | Multifunctional aromatic compounds |

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. acs.org The derivative of this compound, 4-butoxy-5-chloro-2-nitroaniline, obtained from the reduction of the nitro group, is a prime candidate for the synthesis of various heterocyclic systems. This ortho-diamine derivative, with an amino group and a chlorine atom in adjacent positions, can undergo cyclization reactions with suitable reagents to form a range of heterocyclic scaffolds.

For instance, reaction with carboxylic acids or their derivatives could lead to the formation of benzimidazoles. Similarly, reaction with dicarbonyl compounds could yield quinoxalines. The presence of the butoxy and chloro substituents on the resulting heterocyclic system would allow for further fine-tuning of its physical and biological properties. While specific examples utilizing this compound are not prominent in the literature, the general synthetic strategies for nitrogen-containing heterocycles from substituted anilines are well-established. youtube.com

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Derivative of this compound | Reagent | Resulting Heterocycle |

| 4-Butoxy-5-chloro-2-nitroaniline | Carboxylic Acid (R-COOH) | Substituted Benzimidazole |

| 4-Butoxy-5-chloro-2-nitroaniline | 1,2-Dicarbonyl Compound (R-CO-CO-R') | Substituted Quinoxaline |

| 4-Butoxy-5-chloro-2-nitroaniline | Phosgene or equivalent | Substituted Benzimidazolone |

Integration into Novel Material Architectures

The unique combination of functional groups in this compound also makes it an interesting candidate for the development of novel materials with specific properties. The aromatic core provides rigidity, while the butoxy chains can impart solubility and processability. The nitro and chloro groups offer sites for polymerization or for the attachment of other functional moieties.

Functional aromatic polymers are a class of materials that are of great interest for applications in electronics, photonics, and separation technologies. The reactivity of this compound could be exploited to incorporate it into polymer chains. For example, the corresponding diamino derivative could be used as a monomer in the synthesis of polyimides or polyamides. These polymers would be expected to have high thermal stability and good mechanical properties, with the butoxy groups enhancing their solubility in organic solvents.

Furthermore, the nitro group itself can be used in polymerization reactions. For instance, it could be reduced to an amino group in situ during a polymerization process. The resulting polymers would possess a regular arrangement of functional groups along the polymer backbone, which could lead to interesting self-assembly behaviors and material properties.

The specific substitution pattern of this compound suggests its potential use in the synthesis of specialty organic materials. For example, the presence of both electron-donating (butoxy) and electron-withdrawing (nitro) groups on the benzene ring can lead to significant intramolecular charge transfer, which is a key property for nonlinear optical (NLO) materials.

Additionally, derivatives of this compound could find applications as dyes or pigments. The color of aromatic nitro compounds is often influenced by the nature and position of other substituents on the ring. By modifying the functional groups of this compound, it may be possible to tune the color and other photophysical properties of the resulting molecules. The synthesis of such specialty materials would rely on the versatile reactivity of the starting compound, allowing for the creation of a diverse range of functional organic materials.

Future Research Directions and Emerging Trends in the Chemistry of Polysubstituted Benzenes

The field of organic synthesis is continuously evolving, driven by the need for more efficient, selective, and sustainable methods to create complex molecules like 1,4-Dibutoxy-2-chloro-5-nitrobenzene. Research into polysubstituted aromatic compounds is moving beyond classical methodologies, embracing new catalytic systems, predictive computational models, and advanced automation to address the challenges of modern chemistry. The following sections outline key areas of future research and emerging trends relevant to the synthesis and functionalization of such molecules.

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 1,4-dibutoxy-2-chloro-5-nitrobenzene?

Methodological Answer: A common approach involves the nitration and alkoxylation of chlorinated benzene derivatives. For example:

- Step 1 : Chlorination and nitration of precursor benzene derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions in solvents such as 1,2-dichloroethane .

- Step 2 : Alkoxylation via nucleophilic substitution with butanol in the presence of a base (e.g., NaOH) to introduce the dibutoxy groups.

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry (exact mass: 301.108 g/mol) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : Analyze chemical shifts for aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and butoxy groups (δ 0.9–1.7 ppm for CH₂/CH₃) .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak at m/z 301.108 (C₁₄H₂₀ClNO₄) .

- Elemental Analysis : Verify %C, %H, and %N to confirm purity (>97% by HPLC) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The nitro and chloro groups make the compound sensitive to light and moisture. Degradation products (e.g., nitroso derivatives) may form under prolonged storage .

- Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar). Conduct periodic stability checks via TLC or HPLC .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Nitro Group Reduction : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to reduce the nitro group to an amine. Monitor intermediates via TLC and isolate products under alkaline conditions .

- Kinetic Studies : Employ UV-Vis spectroscopy to track reaction progress and calculate rate constants for substitution or elimination pathways.

Q. What analytical challenges arise in detecting degradation products, and how can they be resolved?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the nitro group or cleavage of butoxy chains may occur. Use LC-MS to identify byproducts (e.g., 1,4-dibutoxybenzene or chloro-nitroso derivatives) .

- Mitigation : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for LC-MS to enhance separation of polar degradation products.

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

Q. How should researchers address contradictions in spectral data or synthetic yields?

Methodological Answer:

- Data Validation : Cross-reference NMR/LC-MS results with synthetic controls (e.g., commercially available analogs).

- Yield Optimization : Screen reaction conditions (solvent, temperature, catalyst) using design-of-experiments (DoE) frameworks. For example, substituting thionyl chloride with oxalyl chloride may improve acylation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.